CTL Recognition: KSPWFTTL vs. RSPWFTTL Functional Incompatibility
KSPWFTTL is the immunodominant CTL epitope recognized by AKR/Gross MuLV-specific cytotoxic T lymphocytes. The FMR-type homolog RSPWFTTL differs by only one amino acid (K→R at position 1) yet fails to be efficiently recognized. In CTL assays, target cells pulsed with synthetic KSPWFTTL are lysed, whereas RSPWFTTL-pulsed cells are not recognized [1]. Quantitative assessment using a CTL competition cytotoxicity assay established KSPWFTTL as the reference peptide with a defined CC₅₀ value [2].
| Evidence Dimension | CTL recognition (qualitative and quantitative competition) |
|---|---|
| Target Compound Data | KSPWFTTL: recognized by AKR/Gross MuLV-specific CTL clones; used as reference peptide in CC₅₀ assays |
| Comparator Or Baseline | RSPWFTTL: not efficiently recognized by same CTL clones |
| Quantified Difference | Functional recognition: positive (KSPWFTTL) vs. negative (RSPWFTTL) |
| Conditions | In vitro CTL cytotoxicity assays using H-2Kb-restricted AKR/Gross MuLV-specific CTL clones |
Why This Matters
The single residue difference completely abrogates CTL recognition, making KSPWFTTL the only relevant peptide for studying AKR/Gross MuLV-specific immunity.
- [1] Sijts AJ, Ossendorp F, Mengedé EA, van den Elsen PJ, Melief CJ. Immunodominant mink cell focus-inducing murine leukemia virus (MuLV)-encoded CTL epitope, identified by its MHC class I-binding motif, explains MuLV-type specificity of MCF-directed cytotoxic T lymphocytes. J Immunol. 1994 Jan 1;152(1):106-16. PMID: 8254184. View Source
- [2] Kessels HW, et al. Table 1: Kb binding peptides UC50, CC50, IC50 values. J Exp Med. 2000;191(12):2087-2100. (PMC2199025 Table 1). View Source
